(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate
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Overview
Description
Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- is a complex organic compound with a unique structure that combines elements of cyclopentane, benzopyran, and acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and acetylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopenta[c]furo[3’,2’:4,5]furo 2,3-hbenzopyran-1,11-dione : Another compound with a related structure, used in different chemical and biological contexts .
Aflatoxin B1: A potent mycotoxin with a similar benzopyran structure but different functional groups and biological activities.
Uniqueness
Cyclopentacbenzopyran-4(1H)-one, 7-(acetyloxy)-8-chloro-2,3-dihydro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
304889-94-9 |
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Molecular Formula |
C14H11ClO4 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
InChI |
InChI=1S/C14H11ClO4/c1-7(16)18-13-6-12-10(5-11(13)15)8-3-2-4-9(8)14(17)19-12/h5-6H,2-4H2,1H3 |
InChI Key |
HYFFAJVZLXGFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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